molecular formula C18H18ClN5O3 B2916573 2-(2-chlorophenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1351660-72-4

2-(2-chlorophenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Cat. No.: B2916573
CAS No.: 1351660-72-4
M. Wt: 387.82
InChI Key: KVRDCQIERCSLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-chlorophenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a pyridazine-pyrazole hybrid molecule with a propanamide linker and a 2-chlorophenoxy substituent. While direct structural or pharmacological data for this compound are absent in the provided evidence, its core framework aligns with derivatives explored in medicinal chemistry. The pyridazine ring (6-oxo-pyridazin-1(6H)-yl) and pyrazole (1H-pyrazol-1-yl) moieties are known for their roles in enzyme inhibition and bioactivity, such as glycogen synthase kinase 3 (GSK-3) modulation .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-13(27-15-6-3-2-5-14(15)19)18(26)20-10-12-24-17(25)8-7-16(22-24)23-11-4-9-21-23/h2-9,11,13H,10,12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRDCQIERCSLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=CC(=N1)N2C=CC=N2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs identified in the evidence, focusing on structural variations, molecular properties, and implied biological relevance:

Compound Name / CAS No. Molecular Formula Molecular Weight Key Structural Features Potential Implications Reference
Target Compound C₁₉H₁₈ClN₅O₃* ~406.8 2-Chlorophenoxy, pyrazole-pyridazine core, propanamide Hypothesized kinase inhibition (analogous to )
2-(3-Chlorophenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide (CAS 1448028-94-1) C₁₇H₁₇ClN₆O₃ 388.8 Triazole replaces pyrazole; 3-chlorophenoxy Enhanced hydrogen bonding capacity due to triazole
2-(2,3-Dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide C₂₁H₂₃N₅O₃* ~401.4 Dimethylphenoxy substituent Increased steric bulk; altered lipophilicity
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide (CAS 2034469-20-8) C₁₉H₂₁N₇O₃ 395.4 Cyclopropyl-pyridazine; dual pyridazine cores Potential dual-target activity
N-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide C₂₁H₂₂ClN₇O₂* ~448.9 Pyrimidine replaces pyridazine; 4-chlorophenoxy Altered electronic profile; possible RNA-targeting

*Note: Molecular formulas and weights for some compounds are inferred based on structural similarity and available data.

Structural and Functional Insights

Pyrazole vs. Triazole Substitution (Target vs. CAS 1448028-94-1):

  • The triazole analog (CAS 1448028-94-1) replaces the pyrazole with a 1,2,4-triazole ring. Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance target binding affinity but reduce metabolic stability compared to pyrazole .

Chlorophenoxy Positional Isomerism (Target vs. CAS 1448028-94-1): The target’s 2-chlorophenoxy group versus the 3-chlorophenoxy substituent in CAS 1448028-94-1 could lead to differences in steric interactions. Ortho-substitution (2-chloro) may introduce torsional strain, affecting conformational flexibility .

Phenoxy Group Modifications (Target vs. This modification highlights the role of substituent optimization in balancing ADME properties.

Core Heterocycle Variations (Pyridazine vs. Pyrimidine):

  • Replacing pyridazine with pyrimidine (as in ) alters the electron distribution and ring planarity. Pyrimidines are more common in nucleoside analogs, suggesting possible applications in antiviral or anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.